![molecular formula C16H14N4O3S3 B6551785 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1040655-09-1](/img/structure/B6551785.png)
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiophene-2-sulfonyl group: This step involves the sulfonylation of the pyrimidine ring using thiophene-2-sulfonyl chloride in the presence of a base.
Attachment of the phenylacetamide moiety: The final step involves the coupling of the intermediate with phenylacetamide under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit inflammatory mediators such as prostaglandins and cytokines, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring.
Thiophene derivatives: Compounds containing the thiophene ring exhibit similar chemical properties and biological activities.
Uniqueness
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Biological Activity
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. The compound consists of a pyrimidine core with various functional groups, including an amino group and a thiophene sulfonamide. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular formula of this compound is C18H18N4O5S3, with a molecular weight of 466.6 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease pathways. The thiophen-2-ylsulfonyl group may play a critical role in these interactions, potentially inhibiting enzymatic activity or modulating receptor functions.
Biological Activity and Therapeutic Potential
Research into the biological activity of related compounds suggests several potential therapeutic applications:
- Antibacterial Activity : Sulfonamide derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that certain sulfonamides exhibit potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a promising avenue for developing new antimicrobial agents .
- Antitumor Activity : Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown IC50 values in the low micromolar range, suggesting they could be effective against tumors .
- Anticonvulsant Properties : There is also evidence that certain thiazole and pyrimidine derivatives possess anticonvulsant activity, which could be relevant for developing treatments for epilepsy and other neurological disorders .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of compounds related to this compound:
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S3/c17-15-12(26(22,23)14-7-4-8-24-14)9-18-16(20-15)25-10-13(21)19-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,21)(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLYQLNAOMNJPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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